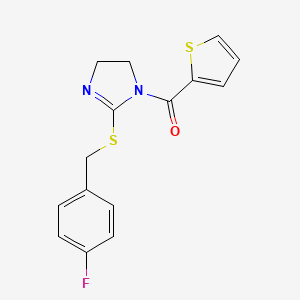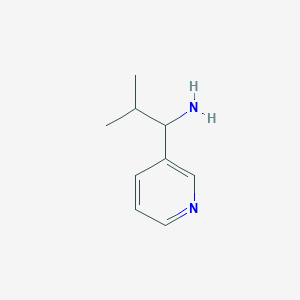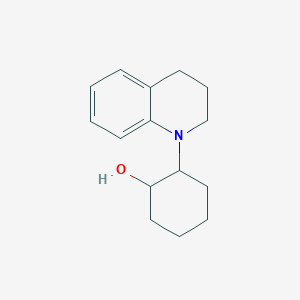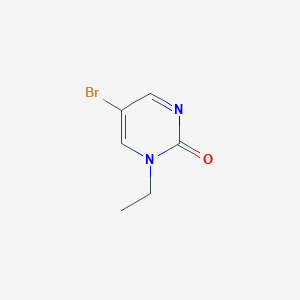![molecular formula C21H24N6O4 B2508515 METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE CAS No. 1251558-63-0](/img/structure/B2508515.png)
METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE is a complex organic compound featuring a triazolo-pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . This method demonstrates good functional group tolerance and yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis or employing other high-throughput methods such as continuous flow chemistry. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure optimal yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. For instance, it inhibits CDK2 by binding to its active site, preventing the phosphorylation of substrates necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core and exhibit various biological activities, including acting as enzyme inhibitors.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure, known for their anticancer properties.
Uniqueness
METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a targeted anticancer agent.
Propiedades
IUPAC Name |
methyl 2-[[2-[7-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-14-6-5-10-25(12-14)17-9-11-26-20(23-17)24-27(21(26)30)13-18(28)22-16-8-4-3-7-15(16)19(29)31-2/h3-4,7-9,11,14H,5-6,10,12-13H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDTMPDUIKOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)


![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)


![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)
![4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508446.png)

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)
![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/new.no-structure.jpg)

